4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
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Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-4-19(5-2)25(21,22)12-8-6-11(7-9-12)14(20)16-15-18-17-13(23-15)10-24-3/h6-9H,4-5,10H2,1-3H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIKJOWHVYAQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Sulfamoyl Group : Contributes to its potential as an antimicrobial agent.
- Oxadiazole Ring : Known for its role in various pharmacological activities.
- Benzamide Moiety : Often associated with neuroactive properties.
Molecular Formula
The molecular formula of the compound is .
Antimicrobial Activity
Research has indicated that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. The mechanism often involves inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Case Study: In Vitro Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various sulfamoyl derivatives, including the target compound. The results demonstrated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide | E. coli | 32 µg/mL |
| 4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide | S. aureus | 16 µg/mL |
These findings suggest that the compound has promising potential as an antimicrobial agent against common pathogens.
Anti-inflammatory Properties
The oxadiazole moiety is also linked to anti-inflammatory effects. Compounds with this structure have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
In a controlled study using murine models, administration of the compound resulted in a significant decrease in inflammation markers:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound | 75 | 60 |
This suggests a robust anti-inflammatory effect, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Cytotoxicity and Cancer Research
Investigations into the cytotoxic effects of the compound on cancer cell lines have shown encouraging results. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
In Vitro Cytotoxicity Assay Results
A study assessed the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
These results indicate that the compound may serve as a lead compound for further development in cancer therapeutics.
The proposed mechanisms of action for 4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide include:
- Inhibition of Enzymatic Activity : Particularly through interference with bacterial enzyme pathways.
- Modulation of Cytokine Production : Leading to reduced inflammation and immune response.
- Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways selectively in malignant cells.
Q & A
Q. What synthetic strategies are recommended for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring can be synthesized via cyclization of hydrazides with cyanogen bromide (CBrN) or via oxidative cyclization of thiosemicarbazides. For example, in analogous compounds, hydrazides derived from substituted benzoic acids are treated with CBrN in methanol to form the oxadiazole amine intermediate, followed by coupling with acyl chlorides . Key steps include:
- Hydrazide preparation via esterification and hydrazinolysis.
- Cyclization under mild conditions (room temperature, methanol solvent).
- Final coupling using a base like NaH in dry THF to avoid hydrolysis .
Q. How should researchers characterize the sulfamoyl and methylthio functional groups in this compound?
- Sulfamoyl group (-SO₂N(CH₂CH₃)₂): Confirm via -NMR (δ ~3.2–3.5 ppm for CH₂CH₃ protons) and -NMR (δ ~40–45 ppm for N-linked carbons). IR spectroscopy can detect S=O stretching (~1350–1150 cm⁻¹) .
- Methylthio group (-SCH₃): Identify using -NMR (singlet at δ ~2.1–2.3 ppm) and LC-MS for sulfur isotope patterns. Reductive cleavage with Raney nickel can validate reactivity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory: COX-2 inhibition assays using ELISA kits. Reference compounds like sulfamethoxazole or nitazoxanide derivatives can serve as positive controls .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
- Scenario: Discrepancies in dihedral angles (NMR NOE vs. X-ray).
- Methodology:
Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry and simulate NMR chemical shifts. Compare with experimental data .
Validate hydrogen bonding patterns via single-crystal X-ray diffraction. For example, intermolecular N–H⋯N and C–H⋯O/F interactions stabilize packing and influence spectral shifts .
Use dynamic NMR to probe conformational exchange in solution .
Q. What computational approaches are effective for predicting SAR against specific enzyme targets?
- Docking Studies: Use AutoDock Vina or Glide to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for antiparasitic agents. Focus on the oxadiazole’s electron-deficient ring and sulfamoyl’s hydrogen-bonding potential .
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints .
- QSAR Models: Utilize CoMFA/CoMSIA to correlate substituent effects (e.g., methylthio vs. chloro) with bioactivity .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Byproduct Analysis: Identify common impurities (e.g., uncyclized hydrazides or over-oxidized sulfamoyl groups) via LC-MS.
- Process Optimization:
- Use flow chemistry for precise control of CBrN addition during cyclization .
- Replace NaH with milder bases (e.g., Et₃N) to reduce side reactions .
- Employ microwave-assisted synthesis to accelerate coupling steps (30 min vs. 12 hrs conventional) .
Q. What strategies address low solubility in aqueous buffers during in vivo studies?
- Prodrug Design: Introduce phosphate or glycosyl groups at the sulfamoyl nitrogen for enhanced hydrophilicity.
- Nanocarriers: Encapsulate the compound in PLGA nanoparticles (≤200 nm) for sustained release. Characterize loading efficiency via HPLC .
- Co-solvents: Use DMSO/PEG-400 mixtures (<5% v/v) to maintain biocompatibility .
Data Contradiction Analysis
Q. How to interpret discrepancies between in vitro potency and in vivo efficacy?
- Case Study: Strong MIC values but poor murine model results.
- Root Causes:
Metabolic Instability: Perform hepatic microsome assays to identify oxidative metabolites (e.g., sulfoxide formation from methylthio).
Protein Binding: Use equilibrium dialysis to measure plasma protein binding (>90% may reduce free drug levels) .
Bioavailability: Conduct pharmacokinetic studies (Cₘₐₓ, AUC) to assess absorption barriers .
Methodological Tables
Table 1: Key Spectral Benchmarks for Structural Validation
| Functional Group | Analytical Technique | Expected Data | Reference ID |
|---|---|---|---|
| 1,3,4-Oxadiazole ring | -NMR | δ ~165–170 ppm (C-2) | |
| Diethylsulfamoyl | IR | S=O stretch: 1150–1350 cm⁻¹ | |
| Methylthio | -NMR | Singlet at δ 2.1–2.3 ppm |
Table 2: Recommended In Silico Tools for SAR Studies
| Tool | Application | Reference ID |
|---|---|---|
| AutoDock Vina | Ligand-enzyme docking | |
| GROMACS | Binding stability via MD simulations | |
| Gaussian 16 | DFT-based geometry optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
